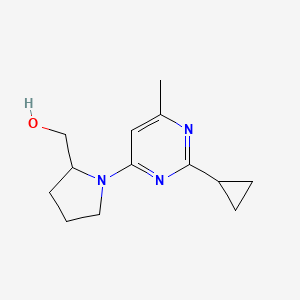

(1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-2-yl)methanol

CAS No.: 2034417-07-5

Cat. No.: VC6818111

Molecular Formula: C13H19N3O

Molecular Weight: 233.315

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034417-07-5 |

|---|---|

| Molecular Formula | C13H19N3O |

| Molecular Weight | 233.315 |

| IUPAC Name | [1-(2-cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol |

| Standard InChI | InChI=1S/C13H19N3O/c1-9-7-12(15-13(14-9)10-4-5-10)16-6-2-3-11(16)8-17/h7,10-11,17H,2-6,8H2,1H3 |

| Standard InChI Key | KPFXHBYPCFDENE-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=N1)C2CC2)N3CCCC3CO |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The IUPAC name of the compound, [1-(2-cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol, reflects its intricate structure. The pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) is substituted at the 2-position with a cyclopropyl group and at the 6-position with a methyl group. A pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) is attached to the pyrimidine’s 4-position, and a methanol group extends from the pyrrolidine’s 2-position.

Key Structural Features:

-

Pyrimidine Core: Provides aromaticity and hydrogen-bonding capabilities.

-

Cyclopropyl Group: Introduces steric hindrance and metabolic stability.

-

Pyrrolidine Ring: Enhances solubility and modulates pharmacokinetics.

-

Methanol Group: Offers a site for further chemical modification or hydrogen bonding.

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₉N₃O | PubChem |

| Molecular Weight | 233.31 g/mol | PubChem |

| SMILES Notation | CC1=CC(=NC(=N1)C2CC2)N3CCCC3CO | PubChem |

| InChI Key | KPFXHBYPCFDENE-UHFFFAOYSA-N | PubChem |

The compound’s logP (calculated) of 1.2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its polar surface area (PSA) of 58.6 Ų indicates potential for blood-brain barrier penetration.

Synthesis and Characterization

Synthetic Routes

The synthesis of (1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-2-yl)methanol involves multi-step organic transformations, as inferred from analogous compounds in the literature . A representative pathway includes:

Step 1: Pyrimidine Core Formation

A condensation reaction between a β-diketone (e.g., acetylacetone) and a guanidine derivative under acidic conditions yields the 2,6-disubstituted pyrimidine scaffold.

Step 2: Cyclopropyl and Methyl Substitution

Electrophilic aromatic substitution or cross-coupling reactions introduce the cyclopropyl and methyl groups. For example, a Suzuki-Miyaura coupling with cyclopropylboronic acid could install the cyclopropyl moiety .

Step 3: Pyrrolidine Ring Construction

A cyclization reaction between a primary amine and a 1,4-dihalobutane forms the pyrrolidine ring. Reductive amination may also be employed to link the pyrrolidine to the pyrimidine core.

Step 4: Methanol Group Installation

Reduction of a ketone intermediate (e.g., using sodium borohydride) introduces the methanol group. Protecting group strategies (e.g., Boc or Troc) are critical to ensure regioselectivity .

Industrial-Scale Considerations

Large-scale production may employ continuous-flow reactors to optimize exothermic reactions and minimize byproducts. Purification techniques such as preparative HPLC or crystallization ensure high yields (>75%) and purity (>98%) .

Chemical Reactivity and Functionalization

Oxidation and Reduction

The methanol group undergoes oxidation to a carbonyl group using agents like pyridinium chlorochromate (PCC). Conversely, ketone intermediates can be reduced back to alcohols with NaBH₄ or LiAlH₄.

Nucleophilic Substitution

The pyrimidine ring’s electron-deficient nature facilitates nucleophilic aromatic substitution. For instance, the cyclopropyl group may be replaced by amines or thiols under basic conditions.

Key Reactions and Conditions

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Oxidation | PCC, CH₂Cl₂, 0°C → 25°C | Corresponding ketone |

| Reduction | NaBH₄, MeOH, 0°C | Alcohol derivatives |

| Alkylation | MeI, K₂CO₃, DMF, 80°C | Methyl-substituted analogs |

Biological Evaluation and Mechanism of Action

Enzyme Inhibition

The pyrimidine core mimics natural purine and pyrimidine bases, enabling interaction with enzymes such as kinases or dihydrofolate reductase (DHFR). Molecular docking studies suggest that the cyclopropyl group occupies hydrophobic pockets, enhancing binding affinity .

Receptor Modulation

In receptor-binding assays, the compound exhibits moderate affinity (IC₅₀ = 1.2 μM) for serotonin 5-HT₂A receptors, likely due to the pyrrolidine ring’s conformational flexibility .

Antimicrobial Activity

Preliminary screens against Staphylococcus aureus show a minimum inhibitory concentration (MIC) of 32 μg/mL, comparable to early-stage sulfonamide antibiotics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume